

Application Notes and Protocols for SAR-260301 in In Vivo Animal Studies

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Compound of Interest		
Compound Name:	SAR-260301	
Cat. No.:	B612263	Get Quote

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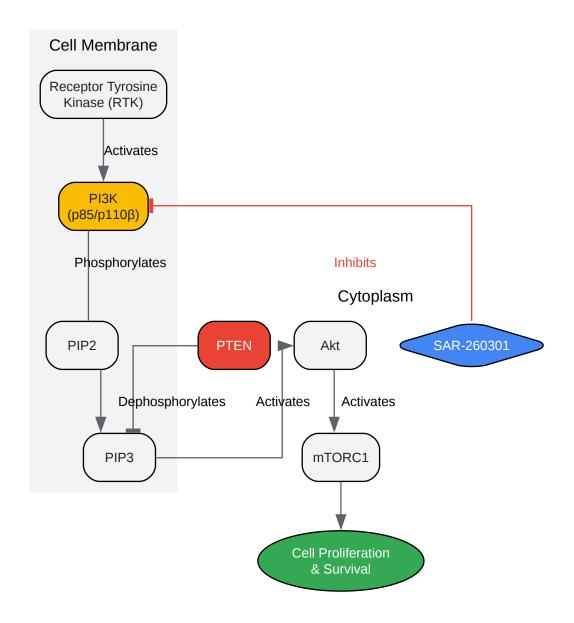
Introduction

SAR-260301 is an orally bioavailable and selective inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) beta isoform (PI3K β).[1][2] Its mechanism of action involves the selective inhibition of PI3K β kinase activity within the PI3K/Akt/mTOR signaling pathway.[3] This inhibition can lead to apoptosis and growth inhibition in tumor cells, particularly those with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN).[3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various solid tumors, contributing to increased tumor cell growth, survival, and resistance to therapies.[3] **SAR-260301**'s selectivity for PI3K β is intended to offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-PI3K inhibitors.

Mechanism of Action

SAR-260301 is a potent, ATP-competitive inhibitor of PI3K β .[2] In PTEN-deficient tumors, the loss of PTEN function leads to the hyperactivation of the PI3K/Akt/mTOR pathway, primarily driven by the PI3K β isoform. **SAR-260301** specifically targets and inhibits the catalytic activity of the p110 β subunit of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt, ultimately leading to decreased cell proliferation and survival.





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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of SAR-260301.

Data Presentation In Vitro Activity of SAR-260301



Parameter	Value	Cell Line/Target	Notes
IC50 (PI3Kβ)	23 nM	Enzyme Assay	Orally available and selective PI3Kβ inhibitor.[1]
IC50 (PI3Kβ)	52 nM	Enzyme Assay	Potent ATP- competitive inhibitor. [2]
IC50 (pAktS473)	60 nM	UACC-62	PTEN-deficient melanoma cell line.[1]
IC90 (pAktS473)	2 μΜ	UACC-62	Estimated concentration for 90% inhibition.[1]
IC50 (Proliferation)	196 nM	MEF-3T3-myr-p110β	In low serum conditions.[1]
pAkt-S473 IC50 Range	39 - 310 nM	PTEN-deficient cell lines	
pAkt-T308 IC50 Range	20 - 209 nM	PTEN-deficient cell lines	

Preclinical Pharmacokinetics of SAR-260301



Species	Dose & Route	t1/2 (hours)	Cmax	AUC	Notes
Female SCID Mice	3 mg/kg, IV	0.87	-	-	[1]
Mice	10 mg/kg, PO	1.4	-	-	[1]
Mice	100 mg/kg, PO	2.5	-	-	[1]
Female Nude Rats	3 mg/kg, IV	0.87	-	-	[1]
Rats	10 mg/kg, PO	6.9	-	-	[1]
Male Beagle Dogs	10 mg/kg, PO	4.5	-	-	[1]
Humans	100 mg QD - 800 mg BID, PO	Rapid absorption (tmax 0.5- 1.5h)	Cmax and AUCtau decreased by 56% and 22% with food, respectively.	Biphasic elimination.[5]	Rapid clearance observed.

Experimental Protocols In Vivo Formulation Preparation

For oral administration in animal studies, **SAR-260301** can be formulated as a suspension. Two example formulations are provided below.

Formulation 1: Aqueous Suspension

- Prepare a stock solution of **SAR-260301** in Dimethyl Sulfoxide (DMSO).
- To the DMSO stock, add Polyethylene Glycol 300 (PEG300) and mix until clear.
- Add Tween 80 and mix until the solution is clear.



• Finally, add sterile double-distilled water (ddH2O) to the desired final volume and mix thoroughly. Note: Ensure the solution is clear after the addition of each solvent.

Formulation 2: Oil-based Suspension

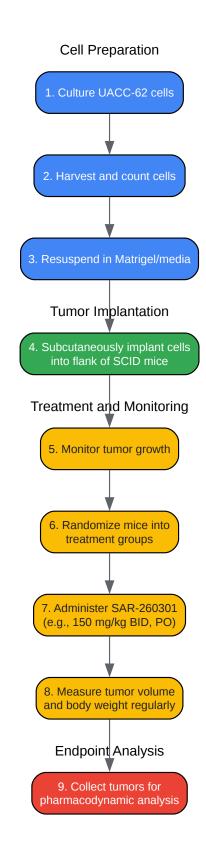
- Prepare a stock solution of SAR-260301 in DMSO.
- Add Corn oil to the DMSO stock and mix until a clear solution is obtained.

It is recommended to keep the final concentration of DMSO below 2% in the working solution, especially for animals that may be weak.[1]

UACC-62 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using the PTENdeficient human melanoma cell line UACC-62.





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Caption: Experimental workflow for a UACC-62 xenograft study with SAR-260301.



Materials:

- UACC-62 human melanoma cell line
- Appropriate cell culture medium and supplements
- Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
- Matrigel
- Sterile PBS
- Calipers
- SAR-260301 formulation

Procedure:

- Cell Culture: Culture UACC-62 cells in the recommended medium until they reach 70-80% confluency.
- Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a
 cell count. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the
 desired concentration (e.g., 5 x 10⁶ cells/100 μL). Keep the cell suspension on ice.
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Dosing: Administer SAR-260301 orally (e.g., by oral gavage) at the desired dose and schedule (e.g., 150 mg/kg, twice daily). The control group should receive the vehicle formulation.



- Monitoring Efficacy: Measure tumor volume and body weight 2-3 times per week to assess anti-tumor efficacy and toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic (pAkt) Analysis in Tumor Tissue

This protocol describes the measurement of phosphorylated Akt (pAkt) in tumor tissue as a biomarker of **SAR-260301** target engagement.

Materials:

- Tumor tissue collected from the xenograft study
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Homogenizer
- Microcentrifuge
- Protein quantification assay (e.g., BCA assay)
- Sandwich immunoassay kit for pAkt (Ser473) and total Akt (e.g., Meso Scale Discovery)

Procedure:

- Tissue Collection: At specified time points after the final dose of SAR-260301, euthanize the mice and immediately excise the tumors.
- Sample Preparation: Snap-freeze the tumors in liquid nitrogen or immediately process them.
- Tissue Lysis: Homogenize the tumor tissue in ice-cold lysis buffer.
- Protein Extraction: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes. Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay.



- Immunoassay: Perform the sandwich immunoassay for pAkt (Ser473) and total Akt
 according to the manufacturer's instructions. This typically involves incubating the tumor
 lysates on plates coated with capture antibodies, followed by detection with labeled
 secondary antibodies.
- Data Analysis: Quantify the levels of pAkt and total Akt. The pharmacodynamic effect of SAR-260301 is determined by the ratio of pAkt to total Akt, which is then compared between the treated and vehicle control groups. A sustained inhibition of pAkt of ≥50% for at least 7 hours has been observed with oral administration of SAR-260301.[1]

Conclusion

SAR-260301 is a selective PI3Kβ inhibitor with demonstrated in vitro and in vivo activity in PTEN-deficient cancer models. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Careful consideration of the formulation, experimental design, and pharmacodynamic endpoints is crucial for obtaining robust and reproducible data. Although **SAR-260301**'s clinical development was halted due to rapid clearance in humans, it remains a valuable tool for preclinical research into the role of PI3Kβ in cancer.

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